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molecular formula C9H5NO5 B1397775 7-Nitrobenzofuran-2-carboxylic acid CAS No. 90483-98-0

7-Nitrobenzofuran-2-carboxylic acid

Cat. No. B1397775
M. Wt: 207.14 g/mol
InChI Key: ILIVDVZLSDYKJX-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

To a suspension of methyl 7-nitrobenzofuran-2-carboxylate (4.12 g, 18.6 mmol) in ethanol (100 mL) was added potassium hydroxide (2.08 g, 37.1 mmol). The mixture was heated at reflux for 1 hour, cooled to room temperature and evaporated. The residue was diluted with water, acidified by concentrated hydrochloric acid (12 N). The suspension was stirred for another 30 minutes, and then filtrated. The precipitate was collected, washed with water and dried to afford the product 7-nitrobenzofuran-2-carboxylic acid (3.54 g, yield 92%). 1H NMR (400 MHz, CDCl3) δ ppm 8.28-8.30 (dd, 1H, J=0.8 Hz, 8.0 Hz), 8.06-8.08 (dd, 1H, J=0.8 Hz, 7.6 Hz), 7.641-7.642 (d, 1H, J=0.4 Hz), 7.47-7.51 (m, 2H).
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]2[O:11][C:10]([C:13]([O:15]C)=[O:14])=[CH:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH-].[K+]>C(O)C>[N+:1]([C:4]1[C:12]2[O:11][C:10]([C:13]([OH:15])=[O:14])=[CH:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.12 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C=C(OC21)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.08 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred for another 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with water
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C=C(OC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.54 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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